ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
Ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for a catalyst . The reaction conditions are relatively mild and yield the desired product in good quantities.
Chemical Reactions Analysis
Ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Dorsomorphin: A pyrazolo[1,5-a]pyrimidine derivative known for its bone morphogenetic protein receptor inhibitory activity.
Pyrazolo[5,1-b]quinazolines: Compounds that act as potent KATP channel openers.
Purine analogs: Compounds with c-AMP phosphodiesterase inhibitory activity.
These compounds share some structural similarities but differ in their specific biological targets and therapeutic applications.
Properties
IUPAC Name |
ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-27-21(26)18-13-20(25)24-19(22-18)12-17(23-24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,23H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSANEDFZPTJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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